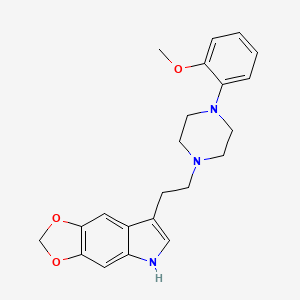
4-Amino-3,5-dinitrobenzamide
描述
4-Amino-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H6N4O5. It is characterized by the presence of an amide group, an amino group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
作用机制
Target of Action
Similar compounds have been known to target dna and proteins in cells, disrupting their normal function .
Mode of Action
4-Amino-3,5-dinitrobenzamide interacts with its targets through a process known as nitroreduction . This process involves the reduction of the nitro groups in the compound, leading to the formation of reactive intermediates . These intermediates can then interact with cellular targets, causing changes in their function .
Biochemical Pathways
The disruption of these pathways can lead to cell death, which is why compounds like this compound are often studied for their potential as anticancer agents .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include DNA damage and inhibition of protein synthesis . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of oxygen can affect the nitroreduction process, potentially influencing the compound’s mode of action . Additionally, factors such as pH and temperature can affect the stability of the compound .
生化分析
Biochemical Properties
4-Amino-3,5-dinitrobenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as reductases, which are involved in the reduction of nitro groups to amino groups. This interaction is crucial for the compound’s bioactivity, as the reduction process can lead to the formation of reactive intermediates that further interact with other biomolecules. Additionally, this compound can bind to proteins, influencing their structure and function. These interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and protein dynamics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancerous cell lines such as HeLa and MCF-7, the compound has demonstrated cytotoxic effects, leading to cell death. This is attributed to its ability to interfere with cell signaling pathways and induce oxidative stress. Furthermore, this compound has been shown to affect gene expression, particularly genes involved in apoptosis and cell cycle regulation. Its impact on cellular metabolism includes the disruption of mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as reductases, which are involved in the reduction of nitro groups. This inhibition can lead to the accumulation of reactive intermediates that interact with DNA and proteins, causing damage and triggering cell death. Additionally, this compound can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. These molecular interactions underscore the compound’s potential as a chemotherapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. These findings highlight the importance of considering temporal effects when designing experiments involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce mild cytotoxic effects, while higher doses result in significant toxicity and adverse effects. Threshold effects have been observed, with a critical concentration required to achieve therapeutic efficacy without causing excessive toxicity. Studies have also reported dose-dependent changes in metabolic activity and gene expression, further emphasizing the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nitro group reduction and amino group oxidation. Enzymes such as reductases and oxidases play a crucial role in these pathways, facilitating the conversion of this compound to its active metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding these pathways is essential for optimizing the use of this compound in biochemical research and therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioactivity and toxicity. For instance, binding to plasma proteins can enhance the compound’s stability and prolong its circulation time, while transporters can facilitate its uptake into target cells. These factors are critical for understanding the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to the mitochondria, where it exerts its effects on mitochondrial function and induces oxidative stress. Additionally, this compound can accumulate in the nucleus, where it interacts with DNA and proteins involved in replication and transcription. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-3,5-dinitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 4-aminobenzamide. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions
4-Amino-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Halogenating agents, such as thionyl chloride, and bases like sodium hydroxide.
Major Products Formed
Reduction: 4,3,5-triaminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
科学研究应用
4-Amino-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an anti-tumor agent due to its ability to interact with biological molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other chemical products
相似化合物的比较
Similar Compounds
- 4-Amino-3,5-dinitrobenzoic acid
- 4-Amino-3,5-dinitrobenzotrifluoride
- 4-Amino-3,5-dinitrobenzyl alcohol
Uniqueness
4-Amino-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique balance of properties that make it suitable for specific applications in pharmaceuticals and chemical research .
属性
IUPAC Name |
4-amino-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZFENSTYWDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202692 | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54321-79-8 | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54321-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,5-dinitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the solid-state behavior of 4-Amino-3,5-dinitrobenzamide?
A1: this compound is known to exist in multiple polymorphic forms. Research has identified four distinct polymorphs (Form I, Form II, Form III, and Form IV) and a hydrate form. [, ] This polymorphic behavior is significant because different polymorphs can exhibit varying physical properties such as solubility, stability, and melting point, which can impact processing and applications. []
Q2: How were the different polymorphs of this compound studied?
A2: Researchers utilized a combination of experimental and computational techniques to characterize the polymorphs of this compound. These techniques included:
- Crystal structure prediction: Ab initio calculations were performed to predict possible stable crystal structures based on lattice energy minimization. []
- Powder X-ray diffraction (PXRD): PXRD patterns were simulated from the predicted structures and compared to experimental data to identify and confirm the different polymorphs. []
- Thermal analysis: Techniques like hot stage microscopy and differential scanning calorimetry were used to study the phase transitions and melting behavior of the different forms. []
- Single-crystal X-ray diffraction: This technique provided detailed structural information for the different polymorphs and helped understand the phase transition mechanisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















